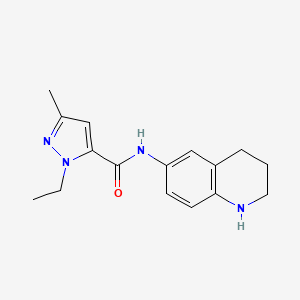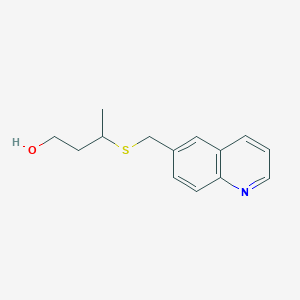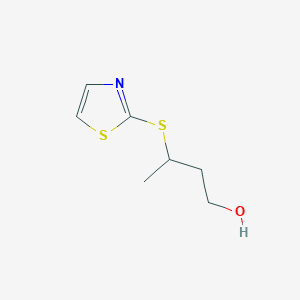
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, also known as TQ6, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ6 is a pyrazole derivative that has shown promising results in various preclinical studies, including its ability to modulate the immune system and inhibit tumor growth.
作用機序
The mechanism of action of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is not fully understood, but it is believed to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis.
実験室実験の利点と制限
One of the advantages of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide is its high purity and yield, which makes it a viable candidate for further research. This compound is also relatively easy to synthesize, making it cost-effective for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its efficacy in different disease models.
将来の方向性
There are several future directions for research on 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide, including its potential use in combination therapy with other drugs, its efficacy in different cancer models, and its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo administration. Overall, this compound shows great potential for the development of novel therapeutics for various diseases and warrants further investigation.
合成法
The synthesis of 2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide involves a series of chemical reactions that start with the condensation of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydroquinoline. The resulting intermediate is then subjected to cyclization with acetic anhydride to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a viable candidate for further research.
科学的研究の応用
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and metastasis by modulating the immune system and inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has shown antiviral activity against influenza A virus and herpes simplex virus type 1, making it a potential candidate for the treatment of viral infections.
特性
IUPAC Name |
2-ethyl-5-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20-15(9-11(2)19-20)16(21)18-13-6-7-14-12(10-13)5-4-8-17-14/h6-7,9-10,17H,3-5,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADRIWDEPAOSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)